2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol
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Overview
Description
2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a complex organic compound that features a pyrimidine ring substituted with amino, benzylamino, and nitro groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an appropriate pyrimidine derivative is reacted with benzylamine and nitro compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to produce pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and benzylamino groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and DMSO are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against cancer cell lines
Uniqueness
What sets 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-[[4-amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c16-13-12(21(23)24)14(18-10-11-4-2-1-3-5-11)20-15(19-13)17-6-8-25-9-7-22/h1-5,22H,6-10H2,(H4,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPURUHJQHKEJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648201 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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